MHP 133

概要

説明

準備方法

MHP 133の合成経路と反応条件は、複数のステップを含みます。 この化合物は、ヒドラゾンの形成やカルバモイル誘導体の生成など、一連の化学反応によって合成されます .

化学反応の分析

MHP 133は、以下の様な様々な種類の化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化され、様々な酸化生成物を形成します。

還元: この化合物は、一般的な還元剤を用いて還元することができます。

これらの反応に使用される一般的な試薬や条件には、酸化剤、還元剤、様々な溶媒などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります .

科学的研究の応用

Scientific Research Applications

MHP 133 is primarily recognized for its multifaceted roles in research:

1. Chemistry:

- Multi-target Drug Design: this compound serves as a model compound for studying multi-target drug design strategies, which are crucial for developing effective therapies that address complex diseases with multiple underlying mechanisms.

2. Biology:

- Nerve Growth Factor Receptor Expression: Research indicates that this compound enhances the expression of nerve growth factor receptors, which are vital for neuronal survival and differentiation. This property is particularly relevant in neurobiology, where nerve growth factor plays a critical role in the maintenance of neurons.

- Excitotoxicity Prevention: this compound has been shown to prevent excitotoxicity in hippocampal slices, suggesting its potential neuroprotective effects against conditions such as Alzheimer's disease .

3. Medicine:

- Neurodegenerative Disorders: The compound is being investigated for its therapeutic potential in treating neurodegenerative disorders like Alzheimer's disease. Its ability to interact with cholinergic, serotonergic, and imidazoline receptors positions it as a candidate for enhancing cognitive function and memory while minimizing side effects associated with traditional cholinergic agonists .

4. Industry:

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

Case Study 1: Cognitive Enhancement in Animal Models

- A study involving rats and non-human primates demonstrated that this compound significantly enhanced cognitive performance in tasks designed to assess working memory. These findings suggest that this compound may be effective in improving cognitive functions relevant to aging and neurodegenerative disorders .

Case Study 2: Neuroprotective Effects

- In vitro studies showed that this compound could prevent excitotoxicity in hippocampal slices. This neuroprotective effect is crucial for developing treatments aimed at preserving neuronal health in conditions such as Alzheimer's disease .

Data Tables

The following tables summarize key findings related to this compound's applications:

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemistry | Multi-target drug design | Serves as a model compound for studying complex drug interactions |

| Biology | Nerve growth factor receptor expression | Enhances receptor expression critical for neuronal health |

| Medicine | Treatment of Alzheimer’s disease | Potential to improve cognitive functions with minimal side effects |

| Industry | Research settings only | Limited industrial applications noted |

| Mechanism of Action | Description |

|---|---|

| Receptor Interaction | Interacts with cholinergic and serotonergic receptors |

| Enzyme Inhibition | Weakly inhibits acetylcholinesterase activity |

| Neuroprotection | Prevents excitotoxicity; enhances nerve growth factor receptor expression |

| Amyloid Precursor Protein Secretion | Increases secretion of soluble amyloid precursor protein |

作用機序

MHP 133は、以下の様な複数の機序によって効果を発揮します。

受容体相互作用: コリン作動性、セロトニン作動性、イミダゾリン受容体と相互作用します.

酵素阻害: アセチルコリンエステラーゼ活性を弱く阻害します.

神経保護: 神経成長因子受容体発現を促進し、興奮毒性を防ぎます.

アミロイド前駆体タンパク質: 可溶性(非毒性)アミロイド前駆体タンパク質の分泌を増加させます.

類似化合物との比較

MHP 133は、マルチターゲットアプローチと神経保護と認知機能向上の可能性という点でユニークです。類似の化合物には、以下のようなものがあります。

ドネペジル: アルツハイマー病の治療に使用されるコリンエステラーゼ阻害剤です。

リバスチグミン: 同様の用途を持つ別のコリンエステラーゼ阻害剤です。

ガランタミン: コリン作動性受容体を標的とする化合物ですが、作用機序は異なります.

This compoundは、複数の受容体サブタイプと相互作用し、高力価のコリン作動性アゴニストに関連する深刻な副作用なしに、認知機能を向上させる可能性があるため、際立った化合物です .

生物活性

MHP 133 is a compound that has garnered attention due to its multifaceted biological activities, particularly in the context of neuropharmacology and antimicrobial defense. This article delves into its mechanisms of action, biological effects, and relevant case studies that highlight its significance in various therapeutic applications.

Overview of this compound

This compound is primarily recognized as an acetylcholinesterase (AChE) inhibitor with a Ki value of 69 μM, indicating its potency in inhibiting the breakdown of acetylcholine, a crucial neurotransmitter involved in cognitive functions and neuromuscular activities . Additionally, it exhibits activity against muscarinic M1 and M2 receptors , which are implicated in various central nervous system (CNS) processes.

1. Activation of Sphingosine Kinase 1 (SPHK1)

Recent studies have demonstrated that this compound activates SPHK1, leading to increased levels of sphingosine-1-phosphate (S1P) . This activation plays a pivotal role in enhancing the expression of cathelicidin antimicrobial peptide (CAMP) in human keratinocytes. The increase in CAMP is significant for epidermal antimicrobial defense, as it is a critical component of the skin's innate immune response .

Table 1: Effect of MHP on S1P Levels

| Treatment | Sphingosine-1-Phosphate (pmol/mg protein ± SD) |

|---|---|

| Vehicle | 12.34 ± 0.81 |

| MHP | 18.39 ± 1.26 * |

*P < 0.01 vs Vehicle control.

2. Impact on NF-κB Signaling Pathway

The biological activity of this compound also involves the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Activation of SPHK1 by MHP results in the nuclear translocation of NF-κB, which further stimulates the expression of CAMP. Inhibition studies using specific NF-κB inhibitors have shown a marked reduction in CAMP expression, underscoring the importance of this pathway in mediating the effects of MHP .

Antimicrobial Activity

The enhancement of CAMP expression by this compound suggests potential applications in treating skin infections and enhancing wound healing through improved antimicrobial defense mechanisms . The compound's ability to modulate immune responses positions it as a candidate for further research in dermatological therapies.

Neuropharmacological Effects

As an AChE inhibitor, this compound may also have implications for cognitive enhancement and the treatment of neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, it could theoretically improve synaptic transmission and cognitive function .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, human keratinocytes treated with varying concentrations of MHP showed a dose-dependent increase in CAMP production. The study utilized quantitative real-time PCR (qRT-PCR) and ELISA to measure mRNA and protein levels respectively, confirming the compound's efficacy at concentrations as low as 100 μM without significant cytotoxicity .

Neuropharmacological Assessment

A separate investigation evaluated the cognitive effects of this compound in animal models. The results indicated improved memory retention and learning capabilities, attributed to enhanced cholinergic signaling due to AChE inhibition . These findings support the potential use of this compound in developing therapeutic strategies for cognitive disorders.

特性

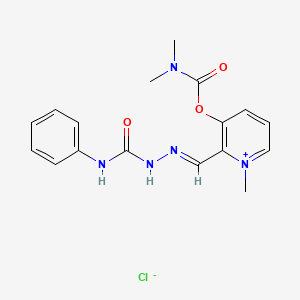

IUPAC Name |

[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3.ClH/c1-21(2)17(24)25-15-10-7-11-22(3)14(15)12-18-20-16(23)19-13-8-5-4-6-9-13;/h4-12H,1-3H3,(H,19,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOVMZDBWGMPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1C=NNC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC(=C1/C=N/NC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。